molecular formula C19H26N4OS B2379264 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1170202-91-1

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2379264
CAS No.: 1170202-91-1
M. Wt: 358.5
InChI Key: GFTXRPYLUYMJGD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, various functional groups are introduced through reactions such as halogenation, nitration, or sulfonation.

    Introduction of the piperazine moiety: The piperazine ring is incorporated through nucleophilic substitution reactions.

    Formation of the urea linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the urea linkage can lead to the formation of amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2-(4-methylpiperazin-1-yl)ethyl)urea: Lacks the thiophene ring.

    1-Benzyl-3-(2-(thiophen-3-yl)ethyl)urea: Lacks the piperazine moiety.

    1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethyl)urea: Similar structure but with a different thiophene substitution.

Uniqueness

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both the piperazine and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTXRPYLUYMJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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